molecular formula C6H8N2O3S B14682731 2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid CAS No. 34488-27-2

2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid

Katalognummer: B14682731
CAS-Nummer: 34488-27-2
Molekulargewicht: 188.21 g/mol
InChI-Schlüssel: NWCNBXNJNAJTCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid is a heterocyclic compound that contains a thiazepine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a thioamide in the presence of a cyclizing agent can yield the desired thiazepine ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, often under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
  • 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
  • 2-Amino-5,6-dimercapto-7-methyl-3,7,8a,9-tetrahydro-8-oxa-1,3,9,10-tetrahydro-4H-pyrano[3,2-g]pteridin-8-yl

Uniqueness

2-Amino-4-oxo-4,5,6,7-tetrahydro-1,3-thiazepine-6-carboxylic acid is unique due to its thiazepine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials .

Eigenschaften

CAS-Nummer

34488-27-2

Molekularformel

C6H8N2O3S

Molekulargewicht

188.21 g/mol

IUPAC-Name

2-amino-4-oxo-6,7-dihydro-5H-1,3-thiazepine-6-carboxylic acid

InChI

InChI=1S/C6H8N2O3S/c7-6-8-4(9)1-3(2-12-6)5(10)11/h3H,1-2H2,(H,10,11)(H2,7,8,9)

InChI-Schlüssel

NWCNBXNJNAJTCO-UHFFFAOYSA-N

Kanonische SMILES

C1C(CSC(=NC1=O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.